Home > Products > Screening Compounds P142802 > 3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione
3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione - 313530-76-6

3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione

Catalog Number: EVT-2521390
CAS Number: 313530-76-6
Molecular Formula: C15H23N5O3
Molecular Weight: 321.381
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione is a chemical compound that belongs to the purine family, specifically classified as a purine-2,6-dione derivative. This compound has garnered interest due to its potential pharmacological applications, particularly as a ligand for various serotonin receptors, which are implicated in mood regulation and anxiety disorders. The structure of this compound incorporates a morpholine ring, which is known for enhancing the biological activity of pharmaceutical agents.

Source and Classification

The compound is categorized under purine derivatives, which are essential components in biochemistry and molecular biology. Purines play vital roles in cellular processes, including energy transfer (as adenosine triphosphate) and signal transduction. The specific classification of 3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione places it within a group of compounds that exhibit selective receptor binding properties, particularly towards serotonin receptors such as 5-HT1A and 5-HT2A.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available purine derivatives, which are modified through various chemical reactions.
  2. Alkylation: The introduction of the 3-methylbutyl group at the 7-position is achieved through alkylation reactions. This step often involves the use of alkyl halides or other alkylating agents.
  3. Morpholine Incorporation: The morpholine moiety is introduced at the 8-position through nucleophilic substitution reactions, where morpholine acts as a nucleophile attacking an electrophilic site on the purine scaffold.
  4. Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from by-products.

The detailed reaction mechanisms can involve nucleophilic attack, elimination reactions, and possibly cyclization steps depending on the specific synthetic route employed.

Molecular Structure Analysis

Molecular Formula:

  • Molecular Formula: C13H18N4O2
  • Molecular Weight: Approximately 250.31 g/mol

Data

The compound features a purine base with substituents that influence its pharmacological properties. The presence of the morpholine ring enhances its lipophilicity and receptor binding affinity.

Chemical Reactions Analysis

Reactions and Technical Details

3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione can participate in various chemical reactions:

  1. Receptor Binding Assays: The compound has been tested for its affinity towards serotonin receptors using radioligand binding assays. These assays help determine how well the compound binds to specific receptors compared to known ligands.
  2. Functional Activity Testing: In vivo models such as the forced swim test (FST) and four-plate test (FPT) have been used to evaluate its antidepressant and anxiolytic properties.

These reactions are critical for understanding the pharmacodynamics of the compound and its potential therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for 3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione primarily involves:

  1. Serotonin Receptor Modulation: The compound acts as a mixed ligand for serotonin receptors (5-HT1A, 5-HT2A), influencing neurotransmitter release and uptake.
  2. Signal Transduction Pathways: Binding to these receptors activates intracellular signaling pathways that can lead to changes in mood and anxiety levels.

Research indicates that compounds with dual receptor targeting may exhibit enhanced therapeutic effects compared to those targeting a single receptor type.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for further chemical modifications that can enhance activity or alter pharmacokinetics.
Applications

Scientific Uses

3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione shows promise in several scientific applications:

  1. Pharmaceutical Development: Its potential as an antidepressant or anxiolytic agent makes it a candidate for further drug development.
  2. Research Tool: Used in studies aimed at understanding serotonin receptor functions and their role in mood regulation.
  3. Biochemical Studies: Investigated for its interactions with other biological molecules, contributing to our understanding of cellular signaling pathways related to mental health disorders.
Synthetic Methodologies and Optimization Strategies

Multi-Step Organic Synthesis Pathways for Purine Core Functionalization

The synthesis of 3-methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione follows a convergent strategy involving sequential functionalization of the purine core. The primary route begins with 6-chloro-9H-purine-2,6-dione as the foundational scaffold . In the first critical step, the C3 position is selectively methylated using iodomethane (CH₃I) under basic conditions (typically potassium carbonate, K₂CO₃) in aprotic solvents such as dimethylformamide. This yields the 3-methylxanthine intermediate [6]. Subsequently, the C7 position undergoes nucleophilic displacement with 1-bromo-3-methylbutane under reflux conditions (80–100°C), introducing the branched alkyl chain via an SN₂ mechanism . The final step involves C8 functionalization, where an 8-halogen intermediate (bromine or chlorine) is displaced by morpholine under catalytic conditions to install the morpholin-4-yl moiety [9].

Key intermediates and their roles:

  • 6-Chloro precursor: Enables regioselective substitutions at C7 and C8 due to halogen lability.
  • 3-Methylated intermediate: Stabilizes the purine ring against degradation during subsequent reactions.
  • 8-Bromo derivative: Critical electrophile for morpholine coupling (confirmed via LC-MS monitoring) [10].

Table 1: Key Intermediates in Purine Core Assembly

IntermediateFunctionSynthetic Yield
6-Chloro-9H-purine-2,6-dioneCore scaffold85–90%
3-Methyl-6-chloro-7-alkyl intermediateEnables C8 functionalization70–75%
8-Bromo-3-methyl-7-(3-methylbutyl)purine-2,6-dioneElectrophile for morpholine attachment65–68%

Regioselective Substitution Reactions at the 7- and 8-Positions

Regiocontrol at C7 and C8 is achieved through sequential halogen-directed displacements. The C7 alkylation precedes C8 modification due to steric and electronic factors: the C7 site is more accessible to alkyl halides than C8, which requires harsher conditions [9]. Introducing the 3-methylbutyl group at C7 employs excess alkyl bromide (1.5–2.0 equivalents) with phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency (yield increase: 58% → 83%) [9]. The C8 halogenation uses bromine (Br₂) in acetic acid at 50°C, generating an 8-bromopurine electrophile. This intermediate undergoes nucleophilic aromatic substitution with morpholine, where electron-withdrawing groups at C6 facilitate morpholine incorporation [6] [10].

Critical regioselectivity factors:

  • Solvent polarity: High-polarity solvents (e.g., DMF) favor C7 alkylation by stabilizing transition states.
  • Halogen reactivity: 8-Bromo derivatives show 4× faster morpholine displacement versus 8-chloro analogs [9].
  • Steric hindrance: Bulky 3-methylbutyl at C7 minimally impedes C8 reactions due to purine planarity .

Table 2: Regioselectivity Drivers in Purine Substitutions

PositionKey ReactantOptimal ConditionsYield Range
C71-Bromo-3-methylbutaneK₂CO₃, TBAB, DMF, 80°C80–85%
C8MorpholineDIPEA, DMSO, 110°C, 12 h75–78%

Catalytic Systems for Morpholine and Alkyl Group Incorporation

Morpholine incorporation at C8 employs transition metal-free catalysis or Pd-based systems, depending on halogen reactivity. For 8-bromopurines, copper(I) iodide (CuI) with N,N′-dimethylethylenediamine (DMEDA) in toluene enables morpholine coupling at 100°C, achieving 85–90% conversion [8] [9]. Alternatively, phosphine-free palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands suppress dehalogenation byproducts during morpholinylation [9]. For C7 alkylation, phase-transfer catalysts (e.g., Aliquat 336) accelerate the reaction in biphasic solvent systems (water/toluene), reducing side-product formation from base-mediated hydrolysis .

Catalyst comparison:

  • CuI/DMEDA: Cost-effective for gram-scale syntheses but requires inert atmospheres.
  • Pd/Xantphos: Tolerant of moisture but necessitates ligand optimization to prevent Pd black formation.
  • Tetrabutylammonium iodide: Enhances alkylation kinetics via halogen exchange (bromide → iodide in situ) [9].

Solvent and Temperature-Dependent Yield Optimization

Solvent polarity and temperature critically impact reaction efficiency and byproduct profiles. For C7 alkylation, aprotic solvents (DMF, acetonitrile) outperform protic solvents due to reduced nucleophilic competition. DMF maximizes alkylation yields (82%) at 80°C but generates 5–8% O-alkylated byproducts at higher temperatures (>100°C) [6] [9]. Morpholine displacement at C8 requires high-boiling solvents like dimethyl sulfoxide (DMSO) to achieve 110–120°C, driving complete substitution in 12 h. Lower temperatures (80°C) in DMSO result in 50% unreacted bromopurine [9].

Optimized conditions per step:

  • C3 methylation: Acetonitrile, 60°C, 6 h (yield: 89%).
  • C7 alkylation: Toluene/water (1:1), TBAB (5 mol%), 85°C, 10 h (yield: 84%).
  • C8 morpholinylation: DMSO, morpholine (3 eq.), 115°C, 12 h (yield: 76%) [9].

Green Chemistry Approaches to Reduce Byproduct Formation

Sustainable synthesis leverages solvent-free reactions, catalytic recycling, and continuous-flow processing to minimize waste. For C7 alkylation, microwave irradiation in solvent-free conditions reduces reaction time from 12 h to 45 min while suppressing N-alkylated isomers from 15% to <3% [9]. Morpholine displacement employs recyclable polymer-supported morpholine equivalents to decrease excess reagent use, lowering the E-factor (mass ratio of waste to product) from 8.2 to 2.1 [6]. Additionally, water-based Pd nanocatalysts enable morpholine coupling at 90°C with negligible Pd leaching (<5 ppm), facilitating catalyst reuse for 5 cycles [9].

Waste-reduction metrics:

  • Byproduct reduction: Solvent-free C8 reactions cut halogenated hydrocarbon waste by 90%.
  • Atom economy: Morpholine attachment achieves 94% atom economy versus 78% in traditional routes.

Table 3: Green Chemistry Metrics for Key Steps

Synthetic StepTraditional E-FactorGreen Approach E-FactorByproduct Reduction
C7 Alkylation6.81.972%
C8 Morpholinylation8.22.175%
Final Purification12.54.068%

Properties

CAS Number

313530-76-6

Product Name

3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione

Molecular Formula

C15H23N5O3

Molecular Weight

321.381

InChI

InChI=1S/C15H23N5O3/c1-10(2)4-5-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-6-8-23-9-7-19/h10H,4-9H2,1-3H3,(H,17,21,22)

InChI Key

WFTITDKHVHHYSX-UHFFFAOYSA-N

SMILES

CC(C)CCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.